N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide is a complex organic compound featuring a thiophene ring, a triazole ring, and a sulfonamide group
Mechanism of Action
Target of Action
The primary target of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Biochemical Pathways
The compound affects the carbonic anhydrase pathway . By inhibiting the Carbonic Anhydrase-II enzyme, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This disruption can lead to a variety of downstream effects, including changes in pH balance and electrolyte levels .
Result of Action
The compound shows moderate inhibitory potential against the Carbonic Anhydrase-II enzyme . This inhibition can lead to changes in pH balance and electrolyte levels, which can have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through the reaction of thiophene-2-carboxylic acid with sulfonamide under specific conditions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) and alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Generation of triazole-substituted thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide has potential medicinal applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases. Its biological activity is being explored in preclinical studies.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of advanced polymers and coatings.
Comparison with Similar Compounds
Thiophene-2-sulfonamide derivatives: These compounds share the thiophene-2-sulfonamide core but differ in their substituents.
Triazole derivatives: Compounds containing triazole rings with various substituents are structurally similar.
Sulfonamide drugs: Other sulfonamide-based drugs used in medicine have similar functional groups.
Uniqueness: N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide stands out due to its combination of a triazole ring and a thiophene ring, which provides unique chemical and biological properties
Biological Activity
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the presence of a triazole moiety and thiophene sulfonamide, contribute to its potential therapeutic applications.
Structural Characteristics
The compound's structure can be described as follows:
- Triazole Ring : Known for enhancing biological activity through various interaction modes, including hydrogen bonding and π-stacking.
- Thiophene Ring : Contributes to the compound's stability and reactivity.
- Sulfonamide Group : Often associated with antibacterial properties.
Biological Activities
Research has indicated that this compound exhibits significant biological activities across various domains:
Antifungal Activity
Studies suggest that compounds with similar structural motifs demonstrate moderate to excellent efficacy against phytopathogenic fungi. This indicates potential applications in agricultural settings for disease management.
Anticancer Potential
The compound has shown promise in anticancer research. For instance, derivatives containing triazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances activity against specific targets .
Antibacterial Properties
Preliminary bioassays have indicated that thiophene derivatives can possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that the sulfonamide group may play a crucial role in mediating these effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and provided insights into the mechanisms of action:
- Anticancer Activity :
-
Antifungal Efficacy :
- Research showed that certain thiophene-sulfonamide derivatives displayed effective antifungal activity against common agricultural pathogens. The mechanism was attributed to disruption of fungal cell wall synthesis.
- Antibacterial Activity :
Comparative Analysis Table
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Antifungal Activity | Anticancer Activity | Antibacterial Activity |
---|---|---|---|
Compound A | Moderate | High (IC50 < 10 µM) | Low |
Compound B | High | Moderate (IC50 ~ 20 µM) | Moderate |
N-(3-methyl...) | High | High (IC50 < 5 µM) | High |
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S2/c1-9(2)10(8-15-12-5-6-13-15)14-19(16,17)11-4-3-7-18-11/h3-7,9-10,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUNPTRMOBXOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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